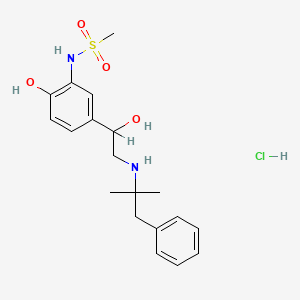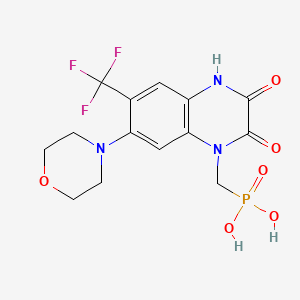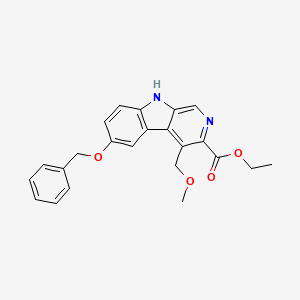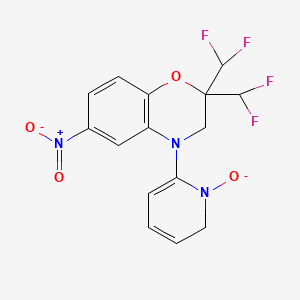
CUDC-101
Descripción general
Descripción
CUDC-101 is a novel, small-molecule, anticancer agent that targets histone deacetylase (HDAC), EGF receptor (EGFR), and HER2 . It has potent antiproliferative and proapoptotic activity in cultured tumor cells and in vivo xenograft models .
Synthesis Analysis
This compound was created by introducing hydroxamic acid (functional group for HDAC inhibition) with a flexible side chain onto the methoxyethoxy group of the phenylaminoquinazoline backbone of the RTK inhibitor .Molecular Structure Analysis
The molecular formula of this compound is C24H26N4O4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
This compound potently inhibits HDAC, EGFR, and HER2 . It synergistically blocks key regulators of EGFR/HER2 signaling pathways, also attenuating multiple compensatory pathways, such as AKT, HER3, and MET, which enable cancer cells to escape the effects of conventional EGFR/HER2 inhibitors .Physical And Chemical Properties Analysis
The exact mass of this compound is 434.20 and its molecular weight is 434.49 .Aplicaciones Científicas De Investigación
Tratamiento de tumores resistentes a los medicamentos
CUDC-101 ha mostrado potentes actividades antiproliferativas y proapoptóticas contra células tumorales cultivadas e implantadas que son sensibles o resistentes a varios medicamentos de un solo objetivo aprobados . Ha demostrado eficacia en modelos de tumores resistentes a los medicamentos in vitro e in vivo, incluidas líneas celulares de NSCLC sensibles y resistentes a erlotinib, así como modelos de cáncer de mama sensibles a lapatinib (HER2 positivo) y resistentes (HER2 negativo) .
Radiosensibilización en el cáncer de páncreas
This compound y otro inhibidor de HDAC, SAHA, se han comparado por sus capacidades para aumentar la radiosensibilidad de las líneas celulares de tumores pancreáticos humanos . Ambos inhibidores aumentaron la sensibilidad a la radiación de las líneas celulares de tumores pancreáticos de forma dependiente de la dosis . Sin embargo, this compound se identificó como un radiosensibilizador más potente que SAHA .
Inhibición de la proliferación celular
This compound inhibe la proliferación celular en líneas celulares de cáncer de tiroides anaplásico humano . Esta inhibición de la proliferación celular es un aspecto clave de su actividad antitumoral .
Promoción de la muerte celular
This compound promueve la muerte celular en líneas celulares de cáncer de tiroides anaplásico humano . Esta actividad proapoptótica contribuye a su eficacia como agente anticancerígeno .
Reducción de la migración celular
This compound reduce la migración celular en líneas celulares de cáncer de tiroides anaplásico humano . Esta reducción en la migración celular puede ayudar a prevenir la propagación de las células cancerosas .
Mecanismo De Acción
Target of Action
CUDC-101 is a novel, small-molecule, anticancer agent that targets three key proteins: Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) . These proteins play critical roles in cell growth, survival, and differentiation, making them important targets for cancer therapeutics .
Mode of Action
this compound inhibits the activity of HDAC, EGFR, and HER2 . By blocking these targets, this compound disrupts key cellular processes that drive tumor growth and survival . For instance, it inhibits both the full-length Androgen Receptor (flAR) and the Androgen Receptor Variant 7 (AR-V7), which are involved in the progression of castration-resistant prostate cancer .
Biochemical Pathways
this compound affects multiple biochemical pathways. It blocks key regulators of EGFR/HER2 signaling pathways and attenuates multiple compensatory pathways, such as AKT, HER3, and MET . This multi-targeted approach helps to overcome the limitations of single-target cancer therapeutics, which often face issues of drug resistance .
Result of Action
this compound has shown potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells that are sensitive or resistant to several approved single-targeted drugs . It has also been found to alter the skeletal morphology and microfilament structure of cancer cells, block cell cycle progression, and induce apoptosis .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, cancer cells that have acquired resistance to single-target EGFR inhibitors through upregulation of AXL or loss of E-cadherin remain sensitive to this compound . This suggests that the tumor microenvironment and genetic alterations within cancer cells can impact the efficacy of this compound.
Safety and Hazards
Direcciones Futuras
CUDC-101 has the potential to dramatically improve the treatment of heterogeneous and drug-resistant tumors that cannot be controlled with single-target agents . It may be a potential therapeutic option for the treatment of bladder cancer . Further understanding of bladder cancer through molecular biology and genetics studies has led to the development of diagnostic and therapeutic modalities for localized and advanced bladder cancer .
Análisis Bioquímico
Biochemical Properties
CUDC-101 plays a significant role in biochemical reactions by inhibiting class I and II histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2. The inhibition of these enzymes and receptors disrupts critical signaling pathways that are essential for cancer cell survival and proliferation. This compound interacts with histone deacetylases by binding to their active sites, preventing the deacetylation of histone proteins, which leads to an open chromatin structure and increased gene expression . Additionally, this compound competes with ATP for binding to epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity and downstream signaling .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the epidermal growth factor receptor and human epidermal growth factor receptor 2 signaling pathways . This inhibition leads to the downregulation of key survival pathways, such as the phosphoinositide 3-kinase and protein kinase B pathway, and the mitogen-activated protein kinase pathway . Furthermore, this compound enhances the expression of pro-apoptotic genes and reduces the expression of anti-apoptotic genes, thereby promoting cell death . In addition to its effects on cell signaling and gene expression, this compound also impacts cellular metabolism by altering the acetylation status of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to simultaneously inhibit multiple targets. This compound binds to the active sites of histone deacetylases, preventing the removal of acetyl groups from histone proteins . This results in an open chromatin structure that facilitates gene transcription. Additionally, this compound competes with ATP for binding to the kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. The combined inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 by this compound leads to a synergistic effect that enhances its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, which may reduce its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss, liver toxicity, and hematological abnormalities . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 . The inhibition of histone deacetylases by this compound leads to increased acetylation of histone proteins, which affects the expression of genes involved in metabolism . Additionally, the inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2 disrupts signaling pathways that regulate metabolic processes, such as glucose uptake and glycolysis . These effects on metabolic pathways contribute to the overall anticancer activity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to different cellular compartments, including the nucleus, where it exerts its inhibitory effects on histone deacetylases . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to penetrate biological membranes . These factors affect the localization and accumulation of this compound in target tissues, which is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits histone deacetylases and affects gene expression . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the addition of a nuclear localization signal can enhance the accumulation of this compound in the nucleus, thereby increasing its inhibitory activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Propiedades
IUPAC Name |
7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVFNIUGLLCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143784 | |
| Record name | CUDC-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1012054-59-9 | |
| Record name | CUDC-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUDC-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CUDC-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUDC-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)



![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)